4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Description
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEASDUINZLIENX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile typically involves the reaction of 4-methylbenzonitrile with pyrrolidine under specific conditions. The reaction can be carried out using a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and pressure are optimized to maximize the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The pyrrolidinyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-2-(pyrrolidin-1-yl)benzoic acid.
Reduction: 4-Methyl-2-(pyrrolidin-1-yl)benzylamine.
Substitution: Brominated derivatives of the pyrrolidinyl group.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolidine compounds, including those similar to 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile, exhibit significant anticancer properties. For instance, studies have shown that certain pyrrolidine derivatives can act as antagonists to the CXCR4 chemokine receptor, which is implicated in cancer metastasis. Compounds with similar structures demonstrated effective binding affinities and antimetastatic activity in vivo, suggesting potential applications in cancer treatment .
Antimicrobial Properties
Pyrrolidine-containing compounds have also been explored for their antimicrobial activities. The presence of the pyrrolidine ring enhances the biological activity of these compounds against various pathogens. This characteristic makes them candidates for developing new antimicrobial agents .
Anticonvulsant Effects
The anticonvulsant properties of pyrrolidine derivatives have been documented in scientific literature. Compounds derived from the pyrrolidine scaffold have shown promise in preventing seizures by blocking sodium channels, indicating their potential use as anticonvulsants . Specific case studies demonstrated that certain derivatives exhibited good activity in seizure models, suggesting their viability for further development as therapeutic agents for epilepsy.
Histamine Receptor Modulation
Pyrrolidine derivatives have been investigated for their ability to modulate histamine receptors. Compounds like this compound can act as histamine receptor antagonists, which may provide relief from allergic reactions and other histamine-related conditions . This application underscores the compound's relevance in treating conditions such as allergies and gastric acid-related disorders.
Synthesis of Complex Molecules
The synthetic versatility of pyrrolidine derivatives allows them to serve as building blocks for more complex molecules in organic synthesis. The use of microwave-assisted organic synthesis (MAOS) has been highlighted as an efficient method for synthesizing these compounds, leading to increased yields and reduced reaction times . This efficiency is crucial for pharmaceutical development, where time and cost-effectiveness are paramount.
Crystal Structure Analysis
Studies involving the crystallization of this compound and its analogs provide insights into their molecular geometry and interactions at the atomic level. Such structural analyses are essential for understanding how these compounds interact with biological targets, which can inform the design of more effective drugs .
Comparative Data Table
Mechanism of Action
The mechanism by which 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinyl group can influence the binding affinity and selectivity of the compound, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table highlights key structural differences and similarities between 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile and related benzonitrile derivatives:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Unlike Ligandrol and its derivatives, which feature CF₃ groups (electron-withdrawing), this compound lacks such substituents.
- Stereochemical Complexity : Compounds like Ligandrol and its hydroxylated metabolites exhibit stereogenic centers (e.g., asymmetric carbons in pyrrolidine), influencing their biological activity and spectroscopic profiles (e.g., VCD spectra) .
Physicochemical and Spectroscopic Properties
- Vibrational Circular Dichroism (VCD) : CF₃ groups in Ligandrol derivatives act as chromophores, enabling stereochemical analysis via VCD, a feature absent in the methyl-substituted analogue .
- Metabolic Stability : Hydroxyethyl and CF₃ groups in Ligandrol derivatives are prone to hydroxylation and oxidation, forming long-term metabolites (e.g., bishydroxylated species) .
Biological Activity
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzonitrile moiety with a pyrrolidine ring, which may confer various pharmacological properties. The following sections will explore its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHN
- Molecular Weight : Approximately 172.23 g/mol
- CAS Number : 1248825-35-5
The structural characteristics of this compound allow for potential interactions with biological targets, such as receptors or enzymes, which can lead to various therapeutic applications.
1. Androgen Receptor Modulation
Research indicates that compounds similar to this compound exhibit selective androgen receptor modulator (SARM) properties. For instance, a derivative of this compound was reported to have anabolic effects on muscle and central nervous system tissues while showing neutral effects on the prostate gland . This suggests a potential application in hormone-related therapies, particularly in conditions like muscle wasting or certain cancers.
2. Inhibition of Lysine-Specific Demethylase 1 (LSD1)
A study focused on the design of derivatives related to this compound demonstrated potent inhibitory activity against LSD1, an enzyme implicated in various cancers . The most active derivative showed promising selectivity and efficacy in biochemical assays, indicating that modifications to the pyrrolidine ring can enhance biological activity.
3. Antimicrobial and Antitumor Properties
Compounds containing pyrrolidine rings have been noted for their antimicrobial and antitumor activities. The nitrile group present in this compound may facilitate nucleophilic addition reactions that are beneficial for developing new antimicrobial agents. Additionally, studies have suggested that similar compounds exhibit significant cytotoxicity against various cancer cell lines, further supporting their potential as therapeutic agents.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-methylbenzonitrile with pyrrolidine under controlled conditions, often utilizing solvents like ethanol or dimethyl sulfoxide. The process generally requires heating and stirring for several hours to ensure complete conversion to the desired product.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-(Pyrrolidin-1-yl)benzonitrile | 0.97 | Different position of pyrrolidine attachment |
| 4-(Piperidin-1-yl)benzonitrile | 0.92 | Contains a piperidine ring instead of pyrrolidine |
| 4-(Pyrrolidin-1-yl)-1-naphthonitrile | 0.90 | Naphthalene core offers different electronic properties |
| 3-(Piperidin-1-yl)benzonitrile | 0.90 | Similar structure but different nitrogen ring |
| 2-(Pyrrolidin-1-yl)benzonitrile | 0.88 | Alternative position of the pyrrolidine group |
This table highlights how structural variations can influence biological activity and pharmacological profiles.
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- LSD1 Inhibition : In a study published in Bioorganic & Medicinal Chemistry Letters, researchers evaluated a series of derivatives that demonstrated significant potency against LSD1, with implications for cancer treatment .
- SARM Development : Another study reported on the development of SARMs based on pyrrolidine derivatives, showcasing their anabolic effects without adverse impacts on prostate tissue .
Q & A
Q. What are the established synthetic routes for 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example, Grignard reagents (e.g., 2-phenylethylmagnesium bromide) can react with benzonitrile derivatives under controlled conditions to introduce substituents . Optimization includes adjusting temperature, solvent polarity (e.g., benzonitrile’s dipole moment enhances miscibility ), and catalyst loading. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography (e.g., CH₂Cl₂–Et₂O gradients ). Yield improvements may require iterative screening of bases (e.g., K₂CO₃) and protecting groups.
Q. How is the structural integrity of this compound validated experimentally?
Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) provides definitive confirmation of molecular geometry and stereochemistry . Complementary techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and pyrrolidine ring conformation (e.g., coupling constants for cis/trans isomerism) .
- Mass spectrometry : High-resolution ESI-MS or UPLC-MS to confirm molecular weight and fragmentation patterns .
- IR spectroscopy : Peaks at ~2193 cm⁻¹ (C≡N stretch) and ~1675 cm⁻¹ (amide C=O, if applicable) .
Q. What are the primary research applications of this compound in drug discovery?
Methodological Answer: The compound serves as a precursor for selective androgen receptor modulators (SARMs). Its benzonitrile core and pyrrolidine moiety enable interactions with hydrophobic receptor pockets. In vitro assays (e.g., luciferase reporter gene tests) quantify receptor activation, while QSAR models guide structural optimization . For instance, substituting the methyl group or modifying pyrrolidine stereochemistry (e.g., (R)- or (S)-configurations) alters binding affinity .
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with androgen receptor (PDB: 2AM9). Focus on hydrogen bonding (nitrile group) and π-π stacking (aromatic ring) .
- QSAR models : Train models with descriptors like logP, polar surface area, and electrostatic potential. Validate against experimental IC₅₀ values .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to identify critical residue interactions .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and endpoint measurements (e.g., luminescence vs. fluorescence).
- Metabolic stability testing : Use liver microsomes to rule out differential metabolite interference .
- Orthogonal validation : Combine SPR (binding affinity) with functional assays (cAMP signaling) .
- Batch analysis : Verify compound purity via UPLC-MS to exclude impurities as confounding factors .
Q. What solvent effects influence the reactivity of this compound in synthesis?
Methodological Answer: Benzonitrile derivatives exhibit polarity-dependent behavior:
- High dipole moments (~4 D) enhance solubility in polar aprotic solvents (e.g., DMF), favoring SN2 mechanisms .
- Surface adsorption : On metal catalysts (Pd, Ag), benzonitrile’s nitrile group can adsorb perpendicularly, altering reaction pathways .
- Co-solvent systems : Mixing with ethers (e.g., THF) balances polarity for intermediates prone to aggregation .
Q. How can researchers analyze photodegradation or thermal stability?
Methodological Answer:
- TGA/DSC : Measure decomposition onset temperatures (typically >200°C for benzonitriles) .
- UV-Vis spectroscopy : Track absorbance shifts under accelerated light exposure (e.g., 254 nm UV lamp).
- LC-HRMS : Identify degradation products (e.g., hydrolysis to carboxylic acids) under stressed conditions (pH 1–13) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
